2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
描述
This compound is a triazoloquinazoline derivative characterized by a complex heterocyclic architecture. Key structural features include:
- A triazolo[1,5-c]quinazoline core with 8,9-dimethoxy substituents.
- A 3,5-dimethylpyrazole ethyl group at position 2 of the triazoloquinazoline.
- A sulfanyl-acetamide linker at position 5, terminating in a 3-methylpyrazole moiety.
Its synthesis typically involves multi-step reactions, including pyrazole derivatization, triazoloquinazoline core formation, and sulfanyl-acetamide coupling . Structural characterization relies on NMR, X-ray crystallography, and HRMS to confirm substituent positions and molecular geometry .
属性
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O3S/c1-13-9-21(29-28-13)26-22(34)12-37-24-25-17-11-19(36-5)18(35-4)10-16(17)23-27-20(31-33(23)24)6-7-32-15(3)8-14(2)30-32/h8-11H,6-7,12H2,1-5H3,(H2,26,28,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJQARPLQYUKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N9O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Observations:
Substituent-Driven Activity: The 8,9-dimethoxy groups on the triazoloquinazoline core enhance binding to hydrophobic enzyme pockets, a feature absent in non-methoxy analogs like 4-cyanoquinazoline . The 3-methylpyrazole terminal group in the target compound may improve solubility compared to bulkier aryl substituents (e.g., 5-chloro-2-methoxyphenyl), which prioritize membrane permeability .
Pharmacophore Synergy: The integration of pyrazole (hydrogen-bond donor/acceptor) and triazoloquinazoline (planar aromatic system) creates dual binding motifs, enabling interactions with diverse targets like kinases and topoisomerases .
Table 2: In Vitro Activity Data for Select Analogs
| Compound | IC₅₀ (Cancer Cell Lines) | MIC (μg/mL, Antimicrobial) | Key Targets |
|---|---|---|---|
| Target Compound | 12.5 μM (MCF-7) | N/A | Topoisomerase II, EGFR kinase |
| N-(5-chloro-2-methoxyphenyl) analog | N/A | 6.25 (E. coli) | Dihydrofolate reductase |
| 4-Cyanoquinazoline | 8.2 μM (HeLa) | N/A | Thymidylate synthase |
| 2-(3,5-Dimethylpyrazole)pyridine | N/A | N/A | COX-2 (IC₅₀ = 0.9 μM) |
Key Findings:
- The target compound exhibits broader target promiscuity compared to simpler analogs, likely due to its multi-heterocyclic design .
- Methoxy groups correlate with improved cancer cell line activity (e.g., MCF-7 IC₅₀ = 12.5 μM) versus non-methoxy derivatives like 4-cyanoquinazoline (HeLa IC₅₀ = 8.2 μM), suggesting methoxy’s role in DNA intercalation .
Insights:
- The target compound’s sulfanyl-acetamide linkage poses scalability challenges due to steric hindrance during coupling, necessitating advanced reactors (e.g., continuous flow) .
- Industrial production prioritizes analogs with simpler halogenation steps (e.g., chlorine substitution) for cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
